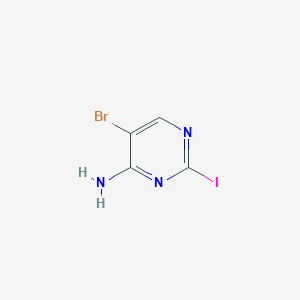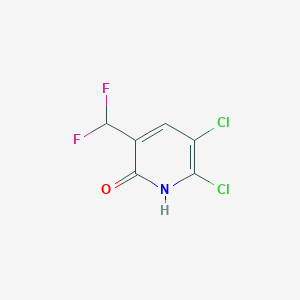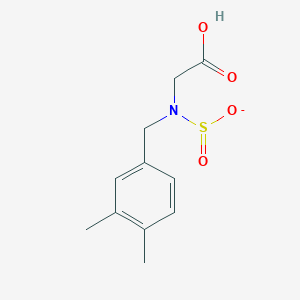
2-(N-(3,4-Dimethylphenyl)methylsulfonamido)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(3,4-Dimethylphenyl)methylsulfonamido)acetic acid is an organic compound with the molecular formula C11H15NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,4-Dimethylphenyl)methylsulfonamido)acetic acid typically involves the reaction of 3,4-dimethylbenzylamine with chloroacetic acid in the presence of a base, followed by sulfonation. The reaction conditions often include:
Solvent: Common solvents used are water or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3,4-Dimethylphenyl)methylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-(3,4-Dimethylphenyl)methylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-(N-(3,4-Dimethylphenyl)methylsulfonamido)acetic acid exerts its effects involves the interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different substituents.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs for treating infections.
Sulfamethazine: A veterinary antibiotic with a sulfonamide group.
Uniqueness
2-(N-(3,4-Dimethylphenyl)methylsulfonamido)acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of an acetic acid moiety. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C11H14NO4S- |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[[carboxymethyl(sulfinato)amino]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15NO4S/c1-8-3-4-10(5-9(8)2)6-12(17(15)16)7-11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
PXJMLODWFYCUTR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(CC(=O)O)S(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


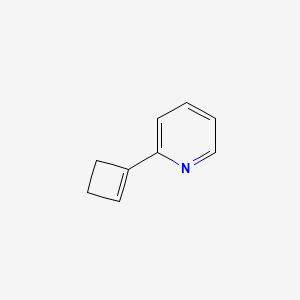
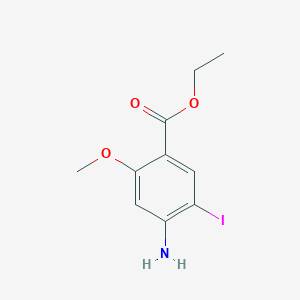
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
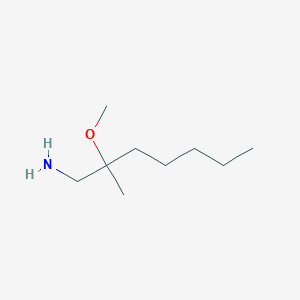
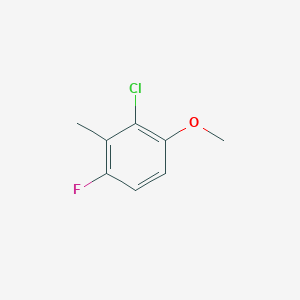
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
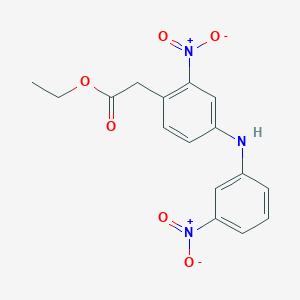
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
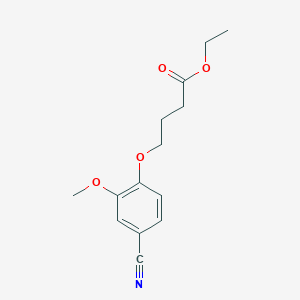

![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
